molecular formula C6H5ClFN3O B8250562 4-Amino-6-chloro-5-fluoronicotinamide

4-Amino-6-chloro-5-fluoronicotinamide

Cat. No.: B8250562
M. Wt: 189.57 g/mol
InChI Key: SNUSMCGYPPFLHZ-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-5-fluoronicotinamide (CAS 2454396-92-8) is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . With the molecular formula C₆H₅ClFN₃O and a molecular weight of 189.57 g/mol, this compound is a key synthetic intermediate for the development of more complex active molecules . The structure features multiple reactive sites, including the chloro and fluoro substituents on the pyridine ring, which allow for selective substitution reactions, and the carboxamide and amino groups that can participate in further functionalization. Researchers utilize this compound as a precursor in the synthesis of potential active pharmaceutical ingredients (APIs) and other specialized chemicals . Proper handling is essential. This product is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store it in a cool, dark place under an inert atmosphere (2-8°C) and to use personal protective equipment, including gloves and eye/face protection . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-chloro-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN3O/c7-5-3(8)4(9)2(1-11-5)6(10)12/h1H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUSMCGYPPFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Amino 6 Chloro 5 Fluoronicotinamide and Its Analogues

Strategic Approaches to the Synthesis of 4-Amino-6-chloro-5-fluoronicotinamide

The synthesis of this compound can be approached through several strategic pathways, including direct synthesis and more complex multi-step convergent and divergent sequences. The choice of strategy often depends on the availability of starting materials, desired yield, and the need for structural diversification.

Exploration of Direct Synthesis Pathways

Direct synthesis pathways to this compound would ideally involve the introduction of the amino, chloro, and fluoro groups, along with the carboxamide functionality, in a minimal number of steps from a common pyridine (B92270) precursor. However, the specific substitution pattern of the target molecule presents significant regiochemical challenges. The simultaneous and controlled introduction of three different substituents at the 4, 5, and 6-positions of the pyridine ring is a complex task. Research in this area focuses on the selective activation of specific positions on the pyridine ring to facilitate sequential functionalization. While conceptually appealing for their efficiency, direct synthesis routes for this particular compound are not extensively documented in publicly available scientific literature, suggesting that multi-step approaches are currently more prevalent and reliable.

Development of Multi-step Convergent and Divergent Synthetic Sequences

Multi-step synthetic sequences are more commonly employed for the preparation of complex substituted pyridines like this compound. These can be categorized as either convergent or divergent.

Divergent Synthesis: A divergent strategy begins with a common, highly functionalized intermediate that can be selectively modified to produce a variety of analogues. In the context of this compound, a key intermediate such as a polychlorinated or fluorinated nicotinic acid derivative could serve as a starting point. From this central precursor, different reaction pathways can be "diverged" to introduce the amino group and the amide functionality, as well as to create a library of related compounds with variations in the substitution pattern. This approach is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Elucidation of Key Precursors and Intermediates in the Synthesis of this compound

The successful synthesis of this compound is critically dependent on the availability and manipulation of key precursor molecules. These precursors already contain some of the necessary structural features of the final product and serve as platforms for subsequent chemical transformations.

Synthesis and Functionalization of 4-Amino-6-chloro-5-fluoronicotinonitrile

4-Amino-6-chloro-5-fluoronicotinonitrile is a pivotal intermediate in the synthesis of the target amide. The nitrile group serves as a versatile precursor to the carboxamide functionality.

The synthesis of related aminonicotinonitrile derivatives often involves the amination of a polychlorinated precursor. For instance, the synthesis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile has been achieved through the ammonolysis of 3,4,5,6-tetrachloropyridine-2-carbonitrile in the presence of a catalyst. This suggests that a similar nucleophilic aromatic substitution reaction could be employed to introduce the amino group at the 4-position of a suitably substituted chloro-fluoro-nicotinonitrile precursor.

Once 4-Amino-6-chloro-5-fluoronicotinonitrile is obtained, the next crucial step is the hydrolysis of the nitrile group to the primary amide. This transformation is typically achieved under acidic or basic conditions. Careful control of the reaction conditions is necessary to avoid hydrolysis of the amide to the corresponding carboxylic acid or decomposition of the starting material.

Transformation Reagents and Conditions Product
Nitrile HydrolysisAcid or Base Catalysis, WaterThis compound

Role of 4-Amino-6-chloro-5-fluoronicotinic Acid as a Precursor

4-Amino-6-chloro-5-fluoronicotinic acid is another fundamental precursor for the synthesis of the target nicotinamide (B372718). The availability of this carboxylic acid allows for the direct formation of the amide bond through a variety of well-established coupling methods.

The synthesis of this key acid intermediate likely proceeds from a more heavily halogenated pyridine derivative, where sequential and selective substitution reactions are employed to introduce the amino and fluoro groups. The presence of this compound in chemical supplier catalogs indicates its utility as a building block in organic synthesis.

The conversion of 4-Amino-6-chloro-5-fluoronicotinic acid to this compound involves the activation of the carboxylic acid group followed by reaction with an ammonia source. Common methods for this amidation include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This highly reactive intermediate readily reacts with ammonia to yield the desired amide.

Peptide Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct amidation of the carboxylic acid with an ammonia source. These reagents are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

Amidation Method Activating/Coupling Reagents Amine Source
Acyl Chloride FormationSOCl₂, (COCl)₂NH₃
Peptide CouplingDCC, EDC/HOBtNH₃ or NH₄Cl

Utilization of 2-Chloro-5-fluoronicotinamide and Related Halogenated Nicotinamides in Synthetic Cascades

Halogenated nicotinamides, such as 2-Chloro-5-fluoronicotinamide, can also serve as starting materials in synthetic cascades leading to the target compound. These precursors already possess the amide functionality and a halogenation pattern that can be further elaborated.

The synthesis of these precursors often starts from the corresponding nicotinic acids. For example, 2-chloro-5-fluoronicotinic acid can be synthesized from 2,6-dichloro-5-fluoronicotinic acid through selective dechlorination. The subsequent conversion to the amide can be achieved using standard amidation procedures.

Starting from a molecule like 2-Chloro-5-fluoronicotinamide, the synthetic challenge lies in the introduction of the amino group at the 4-position and the chloro group at the 6-position. This would likely involve a sequence of reactions including nitration or another electrophilic substitution to introduce a functional group at the 4-position, which can then be converted to an amino group, followed by a chlorination step. The specific regioselectivity of these reactions would be highly dependent on the directing effects of the existing substituents on the pyridine ring.

Application of Ethyl 4-Amino-6-chloro-5-fluoronicotinate in Synthetic Pathways

Ethyl 4-amino-6-chloro-5-fluoronicotinate serves as a key ester precursor to the title compound, this compound, and is a versatile intermediate in its own right nih.gov. The ethyl ester can be readily converted to the primary amide through ammonolysis. This transformation is a critical step in the synthesis of the final nicotinamide structure.

Furthermore, the ethyl nicotinate moiety is instrumental in the synthesis of β-nicotinamide riboside (NR) and its analogues. A well-established, two-step methodology for NR synthesis begins with the coupling of an ethyl nicotinate derivative with a protected ribose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose nih.gov. This reaction is typically promoted by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and proceeds stereoselectively to yield the β-isomer nih.govnih.gov. The resulting ethyl nicotinate riboside intermediate is then treated with ammonia in methanol, which accomplishes a simultaneous deprotection of the acetyl groups on the ribose sugar and the conversion of the ethyl ester into the desired carboxamide of the final NR product nih.govmdpi.com. By applying this methodology, Ethyl 4-amino-6-chloro-5-fluoronicotinate can be used to generate novel, substituted NR analogues, incorporating the amino and halogen functionalities onto the nicotinamide headpiece.

The reactivity of the chloro and amino groups on the pyridine ring also allows Ethyl 4-amino-6-chloro-5-fluoronicotinate to be used as a building block for more complex molecules. The chlorine atom can be displaced by various nucleophiles, and the amino group can undergo reactions such as condensation with carbonyl compounds evitachem.com.

Intermediate 4-Amino-6-chloropyrimidine Compounds in Pyrimidine Synthesis

While distinct from the nicotinamide scaffold, 4-amino-6-chloropyrimidine compounds are crucial intermediates in the synthesis of a wide array of substituted pyrimidines, and their chemistry offers valuable insights into the reactivity of similar heterocyclic systems. These intermediates are typically prepared from readily available starting materials like 4,6-dichloropyrimidines via controlled ammonolysis or aminolysis google.com. An alternative route involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) mdpi.com.

The primary utility of 4-amino-6-chloropyrimidine lies in the reactivity of its C6-chloro substituent, which is susceptible to nucleophilic substitution. This allows for the introduction of diverse functional groups at this position. For instance, reaction with alkoxides, generated from alcohols and a base like sodium hydride, yields 4-amino-6-alkoxypyrimidines google.commdpi.com. Similarly, palladium-catalyzed cross-coupling reactions or direct nucleophilic substitution with various amines can be employed to synthesize unsymmetrical 4,6-diaminopyrimidines nih.gov. These reactions are fundamental for building the core structures of molecules with significant biological activities mdpi.com.

Interactive Table: Synthesis of Substituted Pyrimidines from 4-Amino-6-chloropyrimidine Intermediates
Starting MaterialNucleophile/ReagentConditionsProductReference
2,4-Diamino-6-chloropyrimidine(S)-2,3-isopropylideneglycerol, NaHDMSO, 90 °C(R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine mdpi.com
4-Amino-6-chloropyrimidineAdamantylalkylaminesPd(0) catalysisAdamantane-containing 4,6-diaminopyrimidines nih.gov
4-Amino-6-chloropyrimidineAlcohol compounds, Alkaline catalystReflux4-Amino-6-alkoxyl pyrimidine compounds google.com
2-Methyl-4-amino-6-chloropyrimidineVarious amines-2-Methyl-4-amino-6-substituted aminopyrimidines acs.org

This strategic displacement of the chlorine atom is a cornerstone of pyrimidine chemistry, enabling the construction of complex libraries of compounds for screening and development.

Advanced Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The multiple reactive sites on the this compound scaffold permit a wide range of derivatization strategies for creating novel analogues with diverse functionalities.

Chemical Modifications at the Amino Group

The 4-amino group on the pyridine ring is a primary amine and exhibits typical reactivity for this functional group. It can act as a base in acid-base reactions or as a nucleophile evitachem.com. Standard organic transformations can be applied to modify this group, including:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation, although selectivity can be a challenge.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines evitachem.com.

These modifications allow for the systematic alteration of the electronic and steric properties of the molecule, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

Transformations and Substitutions Involving the Halogen Atoms (Chlorine and Fluorine)

The two halogen atoms on the this compound ring possess distinct reactivities, enabling selective transformations.

Chlorine Atom (C6): The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr). This is because the pyridine ring nitrogen and the other electron-withdrawing groups (fluorine and nicotinamide moiety) help to stabilize the negative charge in the Meisenheimer complex intermediate that forms during the reaction libretexts.org. This makes the C6 position a prime target for substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of derivatives evitachem.comyoutube.com.

Fluorine Atom (C5): The fluorine atom at the 5-position is significantly less reactive towards traditional SNAr compared to the chlorine at the 6-position. However, in the context of nucleophilic aromatic substitution, fluorine's high electronegativity can make the carbon it is attached to highly electrophilic youtube.com. This polarization can accelerate the initial, often rate-determining, nucleophilic attack step, sometimes making fluorine a surprisingly effective leaving group compared to other halogens under specific conditions youtube.comyoutube.com. Additionally, the fluorine atom can participate in noncovalent interactions, such as halogen bonding, which can influence molecular conformation and interactions with biological targets chemrxiv.orgucmerced.edu. The selective substitution of the C-Cl bond while retaining the C-F bond is the most common and synthetically useful pathway.

Structural Elaboration of the Nicotinamide Moiety for Functional Diversity

The nicotinamide moiety itself offers several avenues for chemical modification to introduce functional diversity nih.gov. The primary amide (-CONH₂) can be:

Hydrolyzed: Under acidic or basic conditions to yield the corresponding 4-amino-6-chloro-5-fluoronicotinic acid. This carboxylic acid is a versatile intermediate that can be coupled with various amines or alcohols to form new amides or esters.

Dehydrated: Using dehydrating agents to form the corresponding nitrile derivative.

N-Substituted: The amide nitrogen can be alkylated or acylated, although this is generally less common than modifications at the amino group on the ring.

Synthesis of β-Nicotinamide Riboside Analogues and Derivatives

The synthesis of β-nicotinamide riboside (β-NR) analogues is a significant area of research, as NR is a key precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) beilstein-journals.orgnih.gov. This compound can serve as a functionalized precursor for novel NR analogues. The general synthetic strategies typically fall into two main categories beilstein-journals.org:

Condensation with a Ribose Donor: This is the most common approach, where the substituted nicotinamide is coupled with an activated and protected ribose derivative. A key method involves the silylation of the nicotinamide followed by coupling with a peracylated ribofuranose (e.g., tetra-O-acetyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst like TMSOTf, which stereoselectively produces the β-anomer .

Zincke Reaction: An alternative route involves the reaction of a Zincke salt, such as N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride, with a ribofuranosylamine derivative mdpi.combeilstein-journals.org.

Once the core substituted NR analogue is formed, further derivatization can occur at the hydroxyl groups of the ribose moiety. For example, esterification of these groups can be used to alter the compound's solubility and stability, as demonstrated by the synthesis of the hydrophobic nicotinamide riboside trioleate chloride (NRTOCl) from NRCl mdpi.com.

Interactive Table: General Strategies for β-Nicotinamide Riboside (NR) Analogue Synthesis
StrategyPyridine ComponentRibose ComponentKey Reagents/ConditionsProduct TypeReference
Condensation/CouplingNicotinamide or Nicotinate Ester1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseTMSOTf, DichloromethaneProtected β-NR analogue nih.govnih.gov
Vorbruggen ConditionsSilylated NicotinamidePeracylated RibofuranoseTMSOTf, 1,2-dichloroethaneProtected β-NR analogue
Zincke ReactionN-(2,4-dinitrophenyl)-3-carbamoylpyridinium saltD-ribofuranosylamine derivativeCondensationNR analogue mdpi.combeilstein-journals.org
Ribose ModificationNicotinamide Riboside Chloride (NRCl)Oleoyl chloridePyridine, DMFEsterified NR derivative (NRTOCl) mdpi.com

By employing this compound in these synthetic pathways, researchers can create novel NR analogues with unique electronic and structural features, providing new tools to study NAD+ metabolism and develop potential therapeutics beilstein-journals.org.

Investigation of Catalytic Systems and Reaction Condition Optimization pertinent to this compound Synthesis

The synthesis of this compound necessitates a multi-step approach, with each step requiring careful optimization of catalytic systems and reaction conditions to ensure high yields and purity. The presence of multiple functional groups—amino, chloro, fluoro, and carboxamide—on the pyridine ring presents significant synthetic challenges.

The final step in the synthesis of this compound is typically the formation of the amide bond from its corresponding carboxylic acid precursor, 4-Amino-6-chloro-5-fluoronicotinic acid. This transformation is a cornerstone of organic synthesis, and a variety of coupling reagents have been developed to facilitate this process under mild conditions, which is crucial to avoid side reactions with the other functional groups on the aromatic ring.

The direct amidation of carboxylic acids with amines is a challenging reaction due to the formation of a stable ammonium carboxylate salt. rsc.org To overcome this, the carboxylic acid is typically activated to a more reactive species. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC), phosphonium salts, and aminium/uronium salts. luxembourg-bio.comresearchgate.net For instance, the reaction of a carboxylic acid with DCC forms an O-acylurea intermediate, which then reacts with the amine to form the amide. luxembourg-bio.com

Catalytic methods for direct amide formation are also gaining prominence due to their improved atom economy. Lewis acids such as boric acid and titanium tetrafluoride have been shown to effectively catalyze the direct amidation of carboxylic acids, including nicotinic acid derivatives. rsc.orgacs.org For example, TiF4 has been used at catalytic loadings of 5-10 mol% in refluxing toluene to produce a variety of amides in high yields. rsc.org

Table 1: Comparison of Catalytic Systems for Amide Formation

Catalyst/Reagent Typical Conditions Advantages Disadvantages
Dicyclohexylcarbodiimide (DCC) Room temperature, various solvents Mild conditions, widely used Forms insoluble dicyclohexylurea byproduct, potential for epimerization
HBTU/HATU Room temperature, polar aprotic solvents High efficiency, low racemization Stoichiometric amounts required, can be costly
Boric Acid Refluxing toluene or xylene Inexpensive, environmentally benign High temperatures required

The introduction of fluorine, particularly the positron-emitting isotope fluorine-18 (¹⁸F), into the nicotinamide core is of significant interest for the development of PET imaging agents. Nucleophilic aromatic substitution (SₙAr) is a primary method for ¹⁸F-labeling of aromatic and heteroaromatic rings. nih.govuni-tuebingen.de The success of this reaction is highly dependent on the electronic properties of the ring and the nature of the leaving group.

For the synthesis of ¹⁸F-labeled this compound, a precursor with a suitable leaving group at the 5-position would be required. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the ortho and para positions to the ring nitrogen. nih.gov However, the presence of an electron-donating amino group at the 4-position can deactivate the ring towards nucleophilic attack. Conversely, the chloro group at the 6-position is electron-withdrawing and can help activate the ring.

Optimization of ¹⁸F-fluorination involves careful selection of the solvent, temperature, and the phase-transfer catalyst. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used. nih.gov The reaction temperature is typically elevated, often in the range of 120-150 °C. uni-tuebingen.de The use of a phase-transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂) in conjunction with a base like potassium carbonate, is essential to enhance the nucleophilicity of the [¹⁸F]fluoride ion. nih.govacs.org

Table 2: Optimization Parameters for ¹⁸F-Nucleophilic Aromatic Substitution

Parameter Conditions Effect on Reaction
Solvent DMSO, DMF, Acetonitrile (B52724) Influences solubility and reactivity of [¹⁸F]fluoride
Temperature 80-180 °C Higher temperatures generally increase reaction rate but can lead to decomposition
Phase-Transfer Catalyst Kryptofix 2.2.2., Tetrabutylammonium salts Sequesters the counter-ion of [¹⁸F]fluoride, increasing its nucleophilicity
Base K₂CO₃, Cs₂CO₃ Neutralizes any acidic byproducts and can influence fluoride reactivity

The synthesis of polysubstituted pyridines often yields a mixture of regioisomers, making the control of regioselectivity a critical aspect of the synthetic strategy. acs.orgnih.gov The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of incoming electrophiles or nucleophiles.

In the context of this compound, the synthesis of the core structure would likely involve a stepwise introduction of the substituents onto a pre-existing pyridine ring or the construction of the ring from acyclic precursors. For stepwise functionalization, the inherent directing effects of the substituents would be exploited. For example, in a pyridine ring, electrophilic substitution is generally favored at the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions. The presence of an amino group strongly activates the ring towards electrophilic substitution, while a chloro group deactivates the ring but directs incoming nucleophiles.

Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, offer a high degree of control over regioselectivity. nih.gov For instance, the judicious choice of palladium catalysts and ligands can differentiate between different halogen substituents on the pyridine ring, allowing for sequential and site-selective functionalization. nih.gov As stereocenters are not present in the this compound molecule, the control of stereoselectivity is not a consideration for its synthesis.

Scaling up the synthesis of a complex molecule like this compound from the laboratory bench to a larger scale presents several challenges. These include reaction kinetics, heat and mass transfer, reagent addition rates, and purification methods. mdpi.com

For the nicotinamide formation step, transitioning from stoichiometric coupling reagents to catalytic processes can significantly improve the scalability and reduce waste. nih.govacs.org Catalytic amidations, while potentially requiring higher temperatures, can be more amenable to large-scale production. researchgate.net The purification of the final product is also a key consideration. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness.

In the context of radiosynthesis, scalability is more about producing a sufficient quantity of the radiolabeled compound for multiple doses from a single cyclotron run. This involves optimizing the radiochemical yield and shortening the synthesis time to minimize radioactive decay. Automated synthesis modules are typically employed to ensure reproducibility and radiation safety. nih.gov

Radiosynthetic Approaches for Fluorinated Nicotinamide Derivatives

The development of fluorinated nicotinamide derivatives as PET imaging agents has been an active area of research. The introduction of fluorine-18 is a key step in the synthesis of these radiotracers.

The primary mechanism for introducing ¹⁸F into an aromatic ring is through nucleophilic aromatic substitution (SₙAr). nih.govacs.org This reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group. nih.gov The rate of this reaction is influenced by the stability of the Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

For nicotinamide derivatives, the pyridine nitrogen itself acts as an electron-withdrawing group, activating the ring for nucleophilic attack. nih.gov The choice of precursor is critical. A common strategy is to use a precursor with a good leaving group, such as a nitro group or a halogen, at the position to be fluorinated.

Alternative strategies for ¹⁸F-labeling of electron-rich or non-activated aromatic rings have also been developed. These include methods involving diaryliodonium salts, which can undergo nucleophilic fluorination under mild conditions. researchgate.net Copper-mediated radiofluorination of organoboron precursors is another promising approach that has been applied to the synthesis of ¹⁸F-labeled amino acids and could potentially be adapted for nicotinamide derivatives. nih.gov These newer methods expand the scope of ¹⁸F-labeling to a wider range of substrates.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Amino-6-chloro-5-fluoronicotinic acid
Dicyclohexylcarbodiimide (DCC)
Boric Acid
Titanium Tetrafluoride (TiF4)
Kryptofix 2.2.2. (K₂₂₂)
Potassium Carbonate
Dimethyl Sulfoxide (DMSO)

Precursor Design and Automation in Radiotracer Synthesis for PET Imaging

The development of novel radiotracers for Positron Emission Tomography (PET) imaging relies heavily on the efficient and reproducible synthesis of these compounds. A critical aspect of this process is the strategic design of precursor molecules and the automation of the radiolabeling procedure. In the context of producing analogues of this compound for PET imaging, these principles are paramount for facilitating clinical translation.

The design of a suitable precursor is the foundational step in the synthesis of a PET radiotracer. This involves creating a molecule that can be readily labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F), in the final synthetic step. The precursor must be stable under storage conditions and compatible with the often harsh conditions of radiofluorination, which can include high temperatures and basic or acidic environments. For aromatic structures like nicotinamides, a common strategy is to introduce a good leaving group at the position where the ¹⁸F is to be incorporated. This leaving group is displaced by the [¹⁸F]fluoride ion in a nucleophilic aromatic substitution (SNA r) reaction.

Commonly employed leaving groups for such reactions include nitro groups, quaternary ammonium salts (e.g., trimethylammonium), and halogens (e.g., chlorine, bromine). The choice of leaving group can significantly impact the radiochemical yield and reaction kinetics. For instance, in the synthesis of fluoronicotinamide analogues for melanoma imaging, chloro- and bromo-precursors have been successfully utilized. Research has shown that bromo-precursors may offer higher reactivity, sometimes allowing for lower precursor concentrations compared to their chloro-counterparts.

Automation is a key technology in the routine production of PET radiotracers for clinical use. Automated synthesis modules offer several advantages over manual synthesis, including improved reproducibility, higher radiochemical yields, enhanced operator safety by minimizing radiation exposure, and compliance with Good Manufacturing Practice (GMP) guidelines. These modules are essentially "black boxes" that perform the entire radiosynthesis process, from the trapping of cyclotron-produced [¹⁸F]fluoride to the purification and formulation of the final radiotracer product.

The automated synthesis process typically involves the following steps:

[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 222 (K₂₂₂), and a base, like potassium carbonate (K₂CO₃), in a mixture of acetonitrile and water.

Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of inert gas and heating. This step is crucial as the presence of water can significantly reduce the nucleophilicity of the [¹⁸F]fluoride.

Radiofluorination: The precursor, dissolved in a suitable high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is then heated to a high temperature (typically between 80°C and 180°C) for a specific duration to effect the nucleophilic substitution.

Purification: After the reaction, the crude product mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any radiochemical or chemical impurities. This is most commonly achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Formulation: The purified radiotracer fraction from the HPLC is collected and reformulated into a physiologically compatible solution, typically by solid-phase extraction (SPE). The HPLC solvent is removed, and the radiotracer is eluted from the SPE cartridge with a suitable solvent (e.g., ethanol) and diluted with sterile saline or a buffer solution. The final product is then passed through a sterile filter into a sterile vial.

The entire automated process is controlled by a pre-programmed sequence, ensuring that each synthesis is performed identically. The development of automated syntheses for a wide variety of ¹⁸F-labeled radiopharmaceuticals has been demonstrated on various commercially available synthesis modules, highlighting the versatility of this technology.

For a hypothetical ¹⁸F-labeled analogue of this compound, the precursor design would likely involve replacing the fluorine at the 5-position with a suitable leaving group. The automated synthesis would then proceed as described above. The optimization of reaction conditions, such as temperature, reaction time, and precursor concentration, would be critical to achieving high radiochemical yields and specific activity.

The following table summarizes typical parameters for the automated synthesis of a fluoronicotinamide analogue:

ParameterValue/Condition
Precursor Chloro- or Bromo-substituted nicotinamide derivative
Precursor Amount 2-5 mg
Radionuclide ¹⁸F
Phase-Transfer Catalyst Kryptofix 222 (K₂₂₂)
Base Potassium Carbonate (K₂CO₃)
Reaction Solvent Dimethyl Sulfoxide (DMSO)
Reaction Temperature 120-180 °C
Reaction Time 5-15 minutes
Purification Method Semi-preparative HPLC
Formulation Solid-Phase Extraction (SPE)
Typical Radiochemical Yield 20-50% (decay-corrected)
Typical Synthesis Time 30-60 minutes

The successful implementation of automated radiosynthesis for analogues of this compound would be a significant step towards their evaluation as potential PET imaging agents in preclinical and clinical studies.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 6 Chloro 5 Fluoronicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Elucidation of ¹H-NMR and ¹³C-NMR Chemical Shifts and Coupling Constants

Specific chemical shift (δ) values and coupling constants (J) for the protons and carbon atoms in 4-Amino-6-chloro-5-fluoronicotinamide are not available in the public domain. A detailed analysis would require the assignment of signals to each specific nucleus in the molecule, which is not possible without the experimental spectrum.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Resolution

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular framework.

Without the 2D NMR spectra, these vital structural correlations for this compound cannot be determined.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

An FT-IR spectrum would provide information about the functional groups present in the molecule by identifying their characteristic vibrational frequencies. Key absorptions would be expected for the amino (N-H stretching and bending), amide (C=O stretching, N-H bending), and aromatic ring (C=C and C-H stretching) moieties, as well as vibrations involving the carbon-chlorine and carbon-fluorine bonds. However, a specific FT-IR spectrum for this compound with assigned peak values is not publicly available.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. This specific data for the target compound could not be located.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Identification of Reaction Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for verifying the purity of a synthesized compound and identifying potential byproducts, impurities, or degradation products. In a hypothetical analysis of a production batch of this compound, a sample would be dissolved in a suitable solvent and injected into a High-Performance Liquid Chromatography (HPLC) system.

The HPLC column, typically a reversed-phase column like a C18, separates the components of the mixture based on their polarity. A gradient elution, for instance with a mobile phase starting with high aqueous content (e.g., water with 0.1% formic acid) and gradually increasing the organic content (e.g., acetonitrile (B52724) or methanol), would be employed. nih.govcam.ac.uk As the components elute from the column, they enter the mass spectrometer.

The mass spectrometer first ionizes the molecules, often using electrospray ionization (ESI), which is well-suited for polar molecules like nicotinamide (B372718) derivatives. The ionized molecules are then separated by their mass-to-charge ratio (m/z) in the first mass analyzer (MS1). For this compound (molar mass ≈ 190.58 g/mol ), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 191.59.

To confirm the identity, this parent ion is selected and fragmented in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer (MS2), generating a characteristic fragmentation pattern. This tandem mass spectrometry (MS/MS) approach provides high specificity. For instance, in the analysis of nicotinamide, the transition of m/z 123.1 → 80.1 is monitored. nih.gov For this compound, expected fragmentations could involve the loss of the amide group (-NH₂) or cleavage of the pyridine (B92270) ring.

The purity of the sample is determined from the HPLC chromatogram by integrating the area of the main peak corresponding to the target compound and comparing it to the total area of all detected peaks. Identification of reaction products would involve analyzing the m/z values and fragmentation patterns of other peaks in the chromatogram to deduce their structures.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Nicotinamide Derivatives This table provides typical parameters and is not based on experimental data for this compound.

Parameter Value
LC System UPLC/HPLC
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

| Monitored Transition | Hypothetical: m/z 191.6 → fragments |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For aromatic systems like substituted pyridines, the primary absorptions are due to π → π* transitions. The parent compound, Nicotinamide, exhibits absorption maxima around 210 nm and 260 nm. The presence of substituents on the pyridine ring—such as amino (-NH₂), chloro (-Cl), and fluoro (-F) groups—can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity.

Table 2: Representative UV-Vis Absorption Maxima for Nicotinamide and Related Pyridines This table is for illustrative purposes. Data for this compound is not available.

Compound λmax (nm) Electronic Transition
Nicotinamide ~210, ~260 π → π*
4-Aminopyridine ~245 π → π*

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

To perform X-ray crystallography, a high-quality single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate). The choice of solvent is critical and often determined empirically. Another common method is slow cooling of a saturated solution. uzh.chuzh.ch

Once crystals are obtained, their quality is assessed using an optical microscope to select a candidate with smooth faces and no visible defects. The selected crystal is then mounted and placed in an X-ray diffractometer. A preliminary diffraction pattern is collected to confirm that it is a single crystal and to determine the unit cell parameters and crystal system.

After a full diffraction dataset is collected, the crystal structure is solved and refined to yield a model of the atomic positions. From this model, precise geometric parameters are obtained. For this compound, this analysis would reveal the planarity of the pyridine ring and the specific bond lengths of C-C, C-N, C-Cl, C-F, and the C=O and C-N bonds of the amide group.

Furthermore, the analysis would elucidate the supramolecular architecture, detailing the intermolecular interactions that stabilize the crystal lattice. Given the functional groups present (amino group, amide group, pyridine nitrogen, and halogens), a rich network of hydrogen bonds would be expected. The amide and amino groups can act as hydrogen bond donors (N-H), while the amide oxygen, pyridine nitrogen, and potentially the fluorine and chlorine atoms can act as acceptors. nih.gov Strong N-H···O and N-H···N hydrogen bonds are common in nicotinamide analogs and are crucial in forming dimers, chains, or more complex 3D networks. rsc.orgresearchgate.net π-π stacking interactions between the aromatic pyridine rings are also a common feature in the crystal packing of such compounds. researchgate.net

Table 3: Typical Bond Lengths and Angles for Nicotinamide and Related Structures (Illustrative) This table presents expected ranges based on known structures and is not experimental data for the title compound.

Bond/Angle Typical Value
Bond Lengths (Å)
Pyridine C-C 1.37 - 1.40
Pyridine C-N 1.33 - 1.35
C-NH₂ 1.35 - 1.38
C-Cl 1.72 - 1.76
C-F 1.33 - 1.37
Amide C=O 1.22 - 1.25
Amide C-N 1.32 - 1.34
**Bond Angles (°) **
C-C-C in Ring ~120
C-N-C in Ring ~117

Table 4: Compound Names Mentioned

Compound Name
This compound
Nicotinamide
Acetonitrile
Methanol
Ethanol
Acetone
Ethyl Acetate
4-Aminopyridine

Computational Chemistry and Theoretical Investigations of 4 Amino 6 Chloro 5 Fluoronicotinamide

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for its balance of accuracy and computational cost. For a molecule like 4-Amino-6-chloro-5-fluoronicotinamide, DFT would be used to determine its most stable three-dimensional shape, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The calculations would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately describe the distribution of electrons within the molecule. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, these energy calculations are essential for predicting the molecule's thermodynamic properties and stability.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Absorption Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This extension of DFT is used to calculate the energies of electronic excited states. These calculations can predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum by identifying the wavelengths of light it is likely to absorb. This information is critical for understanding the molecule's photophysical properties and potential applications in areas like photochemistry or as a chromophore. The analysis would reveal the nature of the electronic transitions, such as n→π* or π→π* transitions, which are related to the movement of electrons between different molecular orbitals upon excitation.

Electronic Structure Analysis of this compound

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Theory: Analysis of HOMO-LUMO Energy Gaps and Their Correlation with Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. For this compound, calculating the energies of the HOMO, LUMO, and the resulting energy gap would provide fundamental insights into its stability and reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative for methodological demonstration and is not based on actual published results for this compound.)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Identification of Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. An MEP analysis of this compound would identify the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction, while the hydrogen atoms of the amino group would likely show positive potential. materialsciencejournal.org

Determination of Global Reactivity Descriptors (e.g., hardness, softness, electronegativity)

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, based on Koopmans' theorem, provide a quantitative measure of various electronic properties.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Calculating these descriptors for this compound would provide a quantitative framework for comparing its reactivity to other related compounds.

Table 2: Hypothetical Global Reactivity Descriptors (Note: The following data is illustrative for methodological demonstration and is not based on actual published results for this compound.)

DescriptorDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.2
Electronegativity (χ)(I+A)/23.85
Chemical Hardness (η)(I-A)/22.65
Chemical Softness (S)1/η0.38
Electrophilicity Index (ω)χ2/(2η)2.80

Future computational studies are required to populate these analyses with actual data, which would be invaluable for guiding the synthesis and application of this and related nicotinamide (B372718) derivatives.

Despite a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound This compound , no dedicated research articles or scholarly publications matching the precise subject of the query were identified.

The search for literature pertaining to its intramolecular charge transfer phenomena, nonlinear optical properties, conformational analysis, molecular dynamics simulations, and Hirshfeld surface analysis did not yield any studies centered on this specific molecule. While computational studies on related nicotinamide derivatives and other heterocyclic compounds exist, the requested detailed analysis for this compound is not available in the public domain of scientific literature based on the conducted search.

Therefore, it is not possible to provide the requested article with the specified detailed research findings, as the foundational scientific data for "this compound" in these advanced computational areas appears to be unpublished or not indexed in the searched scientific databases. Further research would be required to generate the specific computational and theoretical data outlined in the user's request.

Mechanistic Research on the Biological Activities and Interactions of 4 Amino 6 Chloro 5 Fluoronicotinamide Derivatives

Elucidation of Biochemical Mechanisms of Action for 4-Amino-6-chloro-5-fluoronicotinamide Analogues

Understanding the intricate biochemical mechanisms through which analogues of this compound exert their effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets and characterizing their interactions with key biological molecules.

Identification and Characterization of Molecular Targets and Downstream Signaling Pathways

Research into nicotinamide (B372718) analogues has revealed that they can influence a variety of molecular targets, leading to a cascade of downstream signaling events. While specific targets for this compound are still under investigation, the broader class of nicotinamide derivatives is known to interact with several key enzyme families.

One of the primary targets of nicotinamide analogues is Nicotinamide N-methyltransferase (NNMT) , an enzyme implicated in various diseases through its role in regulating cellular NAD and S-adenosyl-L-methionine levels. nih.gov Certain analogues of nicotinamide act as substrates for NNMT, and their methylated products are potent inhibitors of the enzyme. nih.gov This on-target biotransformation combines the cell permeability of the initial compound with the high potency of the resulting product, leading to efficient in vivo inhibition. nih.gov

Another significant class of enzymes targeted by nicotinamide derivatives are sirtuins , a family of NAD+-dependent deacetylases. Nicotinamide is a known inhibitor of sirtuins, and this inhibition can occur through a process called transglycosidation, where nicotinamide intercepts an ADP-ribosyl-enzyme-acetyl-peptide intermediate, leading to the regeneration of the NAD+ substrate. plos.org

Furthermore, nicotinamide analogues have been investigated as inhibitors of ADP-ribosyltransferases , such as PARP1. Unhydrolyzable analogues have been used to study the auto-inhibition mechanisms of these enzymes, revealing complex allosteric regulatory processes. nih.gov The uptake of nicotinamide and its conversion to NAD is a highly regulated process, suggesting specific binding and transport mechanisms at the cellular level. nih.gov

Mechanistic Studies of Enzyme Inhibition Kinetics and Receptor Binding Affinities

The potency and mechanism of action of this compound analogues are quantitatively assessed through enzyme inhibition kinetics and receptor binding studies. These investigations provide valuable data on the affinity and interaction of these compounds with their biological targets.

For nicotinamidase enzymes, which hydrolyze nicotinamide to nicotinic acid, kinetic studies have shown that they are generally efficient catalysts with kcat values often exceeding 1 s⁻¹. nih.gov The Km values for nicotinamide are typically in the low micromolar range (2–110 µM). nih.govresearchgate.net Nicotinaldehyde has been identified as a potent competitive inhibitor of these enzymes, with Ki values ranging from the low micromolar to the low nanomolar. nih.gov

In the context of sirtuin inhibition by nicotinamide, the IC50 value for the E. coli sirtuin homolog CobB was determined to be approximately 52 μM, with a Ki of 108 μM, indicating non-competitive inhibition. plos.org

The binding affinity of nicotinamide itself has been characterized in human leukemic K-562 cells, where it binds to plasma membranes with Kd values between 3.2 and 12.7 μM. nih.gov For nicotinic acetylcholine receptors (nAChRs), nicotine exhibits a high binding affinity, particularly at the α4β2 subtype, with a Ki of 1 nM. wikipedia.org

Compound ClassEnzyme/ReceptorKinetic ParameterValueReference
NicotinamideNicotinamidasesKm2–110 µM nih.govresearchgate.net
NicotinaldehydeNicotinamidasesKi1.4 µM to 11 nM nih.gov
NicotinamideCobB (Sirtuin homolog)IC50~52 µM plos.org
NicotinamideCobB (Sirtuin homolog)Ki108 µM plos.org
NicotinamidePlasma Membranes (K-562 cells)Kd3.2–12.7 µM nih.gov
Nicotineα4β2 nAChRKi1 nM wikipedia.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. By systematically modifying the molecule and observing the resulting changes in efficacy, researchers can identify key structural features required for therapeutic effect.

Correlation of Specific Structural Modifications in this compound Derivatives with Observed Biological Responses

SAR studies on various classes of nicotinamide derivatives have provided insights into the importance of specific substituents and their positions on the nicotinamide core. For instance, in a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, the inhibitory activity against the reverse mode of the sodium-calcium exchanger (NCX) was found to be dependent on the hydrophobicity and shape of the substituent at the 3-position of the phenyl ring. nih.gov One potent inhibitor from this series, N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, exhibited an IC50 value of 0.24 μM. nih.gov

In the context of anticancer activity, the introduction of different functional groups such as fluoro, chloro, amino, and methoxy groups can significantly impact the antimigration and antiproliferation activities of compounds. nih.gov For example, studies on quinoxaline derivatives have shown that electron-releasing groups like methoxy are often essential for activity, while electron-withdrawing groups such as fluorine can decrease it. mdpi.com The position of these substituents is also critical; for instance, an ortho-substituted fluoro group on a 1,3,4-oxadiazole derivative showed better FAK inhibitory activity compared to meta- or para-substituted analogues. nih.gov

Compound SeriesModificationEffect on Biological ActivityExample IC50/ActivityReference
6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamidesSubstituent at 3-position of phenyl ringDependent on hydrophobicity and shape0.24 µM (N-(3-Aminobenzyl) derivative) nih.gov
Quinoxaline DerivativesElectron-releasing group (OCH3)Essential for activityIC50 = 0.071 µM (against SMMC-7721) mdpi.com
Quinoxaline DerivativesElectron-withdrawing group (F)Decreases activity- mdpi.com
1,3,4-oxadiazole Derivativesortho-Fluoro substitutionBetter FAK inhibitory activity- nih.gov
Pyridine (B92270) linked nicotinamidesTrifluoromethyl substituted pyridinePotent anticancer activityIC50 = 8.70 µM (against MCF-7) researchgate.net
Dimethyl ester series of nicotinamides4-chloro substitutionExcellent anticancer activityIC50 = 0.119 µM (against MCF-7) researchgate.net

Identification of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For TRPV1 antagonists, a pharmacophore model includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature. wikipedia.org The development of such models is crucial for the rational design of new, more potent, and selective inhibitors.

In silico techniques, including pharmacophore mapping and ADME analyses, are increasingly used to investigate the anticancer properties of newly synthesized nicotinamide derivatives. These computational approaches help to identify the key structural determinants for activity and predict the pharmacokinetic properties of the compounds. For nicotinamide adenine dinucleotide (NAD+) analogues, detailed contact-based analysis of their interaction with multiple protein families helps in identifying pharmacophore binding motifs. researchgate.net

Investigations into Anticancer Mechanisms of Nicotinamide Derivatives

Nicotinamide and its derivatives have demonstrated promising anticancer effects through various mechanisms. researchgate.netmedwinpublishers.com Preclinical evidence suggests that nicotinamide can mediate oncopreventive effects against a range of neoplasms. nih.gov While the precise mechanisms are still being elucidated, several key pathways have been implicated.

One proposed mechanism involves the enhancement of DNA repair processes, particularly for damage induced by UV radiation. researchgate.net Nicotinamide may also induce autophagy, a cellular process of self-degradation that can have a protective role against cancer. researchgate.net Furthermore, some nicotinamide derivatives exert their anticancer effects by activating death receptors and increasing the production of reactive oxygen species (ROS). researchgate.net

The role of nicotinamide in cellular metabolism is also a critical aspect of its anticancer activity. As a precursor to NAD+, it influences the activity of NAD+-dependent enzymes like sirtuins and PARPs, which are involved in cellular stress responses, DNA repair, and cell death pathways. nih.govresearchgate.net

Recent studies have shown that newly synthesized nicotinamide derivatives can have significant cytotoxic effects on various cancer cell lines. For example, one derivative, N4, was found to have a cytotoxic effect on MCF-7 human breast cancer cells with an IC50 value of 12.1 μM. Another study identified a trifluoromethyl substituted pyridine analogue of nicotinamide with potent activity against both MCF-7 and HeLa cell lines, with IC50 values of 8.70 µM and 8.97 µM, respectively. researchgate.net A 4-chloro substituted analogue in a dimethyl ester series showed even greater potency against MCF-7, HeLa, and BT-474 cell lines with IC50 values of 0.119 µM, 0.135 µM, and 0.163 µM, respectively. researchgate.net

Modulation of Specific Cellular Signaling Pathways (e.g., KRas G12C inhibition)

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a key signaling protein, and mutations in the KRAS gene are prevalent in numerous cancers, including lung, colorectal, and pancreatic cancer. The KRAS G12C mutation is a specific alteration that has been a significant focus of targeted cancer therapies.

Currently, there is a lack of specific research data directly implicating this compound or its immediate derivatives in the modulation of the KRAS G12C signaling pathway. While KRAS G12C inhibitors have been developed, they typically work by covalently binding to the cysteine residue of the mutated protein, locking it in an inactive state. This mechanism of action is highly specific to the inhibitor's chemical structure. Without dedicated studies, any potential interaction between this compound and KRAS G12C remains speculative.

Interactions with Relevant Oncogenic Proteins and Enzymes

The interaction of small molecules with oncogenic proteins and enzymes is a cornerstone of modern cancer therapy. These interactions can inhibit the function of proteins that drive tumor growth, proliferation, and survival.

As with KRAS G12C, there is a notable absence of published research detailing the interactions of this compound with other relevant oncogenic proteins and enzymes. The scientific community has extensively studied various nicotinamide derivatives for their potential anticancer properties, which can include the inhibition of enzymes like PARPs (Poly (ADP-ribose) polymerases) that are involved in DNA repair, or other kinases central to cancer signaling. However, the specific effects of the fluoro and chloro substitutions on the nicotinamide scaffold of the titular compound have not been characterized in the context of oncogenic protein interactions.

Antifungal Mechanism Research on Nicotinamide Derivatives

Nicotinamide and its derivatives have emerged as a promising class of compounds in the search for new antifungal agents. Research has focused on their ability to overcome the challenges posed by drug-resistant fungal strains.

Molecular Mechanisms of Fungal Cell Wall Disruption

The fungal cell wall is a crucial structure for maintaining cell integrity and is a prime target for antifungal drugs. Studies on various nicotinamide derivatives have demonstrated their ability to disrupt this essential barrier.

One study investigating a series of novel nicotinamide derivatives found that the lead compound, 16g, caused significant morphological changes to the cell wall of Candida albicans. Electron microscopy revealed that cells treated with this compound exhibited broken edges and a noticeable thickening of the space between the cell wall and the cell membrane. This gap was observed to be filled with cytosolic fluid, suggesting a weakening of the cell wall's protective capabilities. This disruption of the cell wall is considered a key aspect of the compound's fungicidal activity.

Another study on nicotinamide (NAM) itself showed that it could increase the exposure of β-glucans in the cell wall of C. albicans. This alteration of the cell wall structure can lead to increased susceptibility of the fungus to immune detection and other antifungal agents.

Inhibition of Fungal Growth and Biofilm Formation at the Cellular and Molecular Level

Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. The ability to inhibit biofilm formation is a critical attribute for an effective antifungal compound.

Nicotinamide derivatives have shown significant efficacy in preventing the formation of fungal biofilms. In research on Candida albicans, a pathogenic yeast, a nicotinamide derivative known as 16g demonstrated a dose-dependent inhibitory effect on biofilm formation. At a concentration of 0.0625 μg/mL, it inhibited biofilm formation by approximately 30%, with this inhibition increasing to over 90% at a concentration of 0.5 μg/mL. nih.gov

Similarly, nicotinamide (NAM) has also been shown to inhibit biofilm formation in C. albicans. At a concentration of 40 mM, NAM inhibited biofilm formation by 52%, and at 160 mM, the inhibition was over 80%. nih.gov Furthermore, NAM exhibited a synergistic effect with fluconazole, a common antifungal medication, in reducing biofilm formation. nih.gov

The table below summarizes the inhibitory effects of a specific nicotinamide derivative on the biofilm formation of Candida albicans. nih.gov

Concentration of Compound 16gApproximate Inhibition of Biofilm Formation
0.0625 µg/mL30%
0.125 µg/mL50%
0.5 µg/mL>90%

Role in Metabolic Pathways and Coenzyme Systems

Nicotinamide and its derivatives are central to cellular metabolism, primarily through their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).

Nicotinamide Riboside Derivatives as Precursors for NAD+ Metabolism and Related Biochemical Processes

Nicotinamide riboside (NR) is a pyridine-nucleoside form of vitamin B3 that functions as a precursor to NAD+. NAD+ is a critical coenzyme in redox reactions and is essential for energy metabolism. bldpharm.com The levels of NAD+ in the body decline with age, and this decline has been linked to a range of age-related diseases.

Supplementation with nicotinamide riboside has been shown to effectively increase NAD+ levels in various tissues. mdpi.com This elevation of NAD+ has several downstream effects, including the activation of sirtuins, a class of proteins that play a role in cellular health and longevity. The pathways for NAD+ synthesis are complex, with NR entering a salvage pathway to be converted into NAD+.

Mechanistic Basis of Radiotracer Functionality for PET Imaging

The development of radiotracers derived from nicotinamide structures for Positron Emission Tomography (PET) imaging has provided a significant advancement in the specific detection of melanin-positive melanoma. nih.govnih.gov The functionality of these imaging agents is rooted in their specific molecular interactions with melanin and their favorable pharmacokinetic profile, which together enable high-contrast imaging of melanoma lesions.

The specificity of fluoronicotinamide-based radiotracers for melanoma imaging stems from their high affinity for melanin, a pigment produced in high quantities by most melanoma cells. nih.govnih.gov This targeting is highly specific, as demonstrated by the significant uptake of these tracers in melanin-expressing (melanotic) tumors and a lack of accumulation in non-pigmented (amelanotic) melanoma cells. mdpi.comnih.govresearchgate.net

The molecular binding mechanism is understood to be a combination of electrostatic and hydrophobic interactions between the radiotracer and the melanin biopolymer. snmjournals.orgsnmjournals.org

Electrostatic Interactions: The side chain of the fluoronicotinamide molecule typically contains a tertiary amine group. At physiological pH, this amine is protonated, carrying a positive charge. This cationic group forms strong ionic interactions with the negatively charged carboxylate groups that are abundant within the structure of melanin. snmjournals.orgsnmjournals.org

Hydrophobic Interactions: The aromatic pyridine ring of the nicotinamide core is capable of engaging in π-π stacking interactions with the heteroaromatic rings within the complex, polymeric structure of melanin. snmjournals.orgsnmjournals.org

This dual-interaction mechanism confers a high binding affinity and specificity, allowing the radiotracer to accumulate and be retained in melanin-rich tissues. Studies on various derivatives, such as N-[2-(diethylamino)ethyl]-6-[18F]fluoronicotinamide (also known as ¹⁸F-MEL050), have confirmed high and sustained uptake in pigmented melanoma models, leading to excellent tumor-to-background ratios for clear imaging. snmjournals.orgresearchgate.net The lack of significant uptake in amelanotic melanoma xenografts further validates that melanin is the specific molecular target. mdpi.comnih.govresearchgate.net

In Vitro Uptake of Melanin-Targeting Radiotracers
RadiotracerMelanoma Cell Line (Melanotic)Melanoma Cell Line (Amelanotic)Observation
¹³¹I-IFNABZAB16F10A375Significantly higher uptake in B16F10 cells compared to A375 cells, indicating melanin-specific binding. mdpi.comnih.gov
¹⁸F-MEL050B16-F0Amelanotic XenograftsHigh uptake in pigmented B16-F0 tumors with no significant uptake observed in amelanotic tumors. researchgate.net

An ideal radiotracer for PET imaging must not only bind specifically to its target but also clear rapidly from non-target tissues to provide a high-contrast image. Fluoronicotinamide derivatives have been shown to possess favorable pharmacokinetic properties, including high tumor uptake, rapid body clearance, and predominantly renal excretion. researchgate.netnih.gov

At the molecular level, the pharmacokinetic profile is heavily influenced by the physicochemical properties of the tracer. The inclusion of the pyridine nitrogen in the nicotinamide structure enhances the hydrophilicity of these molecules compared to their benzamide counterparts. snmjournals.orgsnmjournals.orgmdpi.com This increased water solubility is a key factor that facilitates rapid clearance from the blood and non-target organs through the renal system. nih.gov This efficient urinary excretion minimizes background radiation and allows for early imaging with high tumor-to-muscle and tumor-to-blood ratios. researchgate.net

Preclinical studies in mice have demonstrated that these tracers are stable in vivo, with low levels of defluorination, which is evident from the low uptake of radioactivity in bone. researchgate.net The rapid clearance from the body via the kidneys ensures that the radiation dose to non-target organs is minimized, enhancing the safety profile of these imaging agents. nih.gov The combination of high melanin affinity and rapid renal clearance makes fluoronicotinamide derivatives highly effective for the specific and high-contrast PET imaging of metastatic melanoma. researchgate.netnih.gov

Pharmacokinetic Profile of Fluoronicotinamide Radiotracers
PropertyObservationMolecular Basis
Tumor UptakeHigh and specific accumulation in melanin-positive tumors. researchgate.netnih.govStrong binding affinity to melanin via electrostatic and hydrophobic interactions. snmjournals.orgsnmjournals.org
Body ClearanceRapid clearance from blood and non-target tissues. researchgate.netnih.govEnhanced hydrophilicity due to the pyridine moiety facilitates quick removal from circulation. snmjournals.orgsnmjournals.org
Excretion RoutePredominantly renal excretion. researchgate.netnih.govHigh water solubility allows for efficient filtration by the kidneys and excretion in urine. mdpi.com
Imaging ContrastHigh tumor-to-background ratios achieved as early as 1-2 hours post-injection. researchgate.netresearchgate.netThe combination of high target retention and rapid non-target clearance. researchgate.net

Analytical Method Development for 4 Amino 6 Chloro 5 Fluoronicotinamide in Research Matrices

Development and Validation of Chromatographic Methodologies

The quantitative analysis of 4-Amino-6-chloro-5-fluoronicotinamide in research samples necessitates the development of sensitive and specific chromatographic methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the techniques of choice for this purpose, offering high resolution and sensitivity.

Optimization of HPLC and LC-MS/MS Methods for Quantitation and Purity Assessment

The development of an effective HPLC method for this compound involves a systematic optimization of several key parameters to achieve the desired separation and detection characteristics. This process typically includes the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

For the analysis of polar compounds such as this compound, reversed-phase chromatography is a common starting point. A C18 column is often selected for its versatility. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal retention and peak shape. A gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to ensure the efficient elution of the target analyte while separating it from matrix components.

The optimization of LC-MS/MS methods builds upon the chromatographic separation developed for HPLC. The mass spectrometer parameters are tuned to maximize the signal of the analyte. This involves optimizing the electrospray ionization (ESI) source conditions, such as capillary voltage and gas flows, to efficiently generate ions of this compound. Subsequently, the collision energy is optimized in the collision cell to produce characteristic fragment ions for selected reaction monitoring (SRM), which provides high selectivity and sensitivity for quantification.

A hypothetical set of optimized HPLC and LC-MS/MS parameters for the analysis of this compound is presented in the table below.

ParameterHPLC ConditionLC-MS/MS Condition
Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B in 5 min5% B to 95% B in 3 min
Flow Rate 0.4 mL/min0.5 mL/min
Injection Volume 5 µL2 µL
Column Temp. 40 °C45 °C
Detector UV at 254 nmTriple Quadrupole MS
Ionization Mode N/APositive ESI
MRM Transition N/APrecursor Ion > Product Ion

Validation of Analytical Methods for Linearity, Accuracy, and Precision in Research Settings

Once the analytical method is optimized, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a critical process that demonstrates the reliability of the analytical data. The key validation parameters include linearity, accuracy, and precision.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) close to 1.0 indicates good linearity.

Accuracy refers to the closeness of the measured value to the true value. It is often determined by spiking a blank research matrix with a known amount of the analyte at different concentration levels (low, medium, and high) and calculating the percent recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The table below summarizes typical acceptance criteria for method validation in a research setting.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 15%

Techniques for Sample Preparation and Management of Matrix Effects in Complex Research Samples

The analysis of this compound in complex research matrices, such as biological fluids or tissue homogenates, presents a significant challenge due to the presence of interfering substances. Effective sample preparation is crucial to remove these interferences and to concentrate the analyte, thereby improving the sensitivity and reliability of the analysis.

Extraction and Cleanup Procedures for Isolation of this compound from Research Matrices

Several techniques can be employed for the extraction and cleanup of this compound from research matrices. The choice of method depends on the nature of the matrix and the analyte's physicochemical properties.

Protein precipitation (PPT) is a simple and rapid method for removing proteins from biological samples. It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins, which are then removed by centrifugation. While straightforward, PPT may not provide sufficient cleanup for all matrices and can lead to ion suppression in LC-MS/MS analysis.

Liquid-liquid extraction (LLE) is a technique that separates compounds based on their relative solubilities in two different immiscible liquids. An appropriate organic solvent is chosen to selectively extract the analyte from the aqueous research matrix. This method can provide a cleaner extract than PPT.

Solid-phase extraction (SPE) is a highly effective and versatile technique for sample cleanup and concentration. It utilizes a solid sorbent packed in a cartridge to retain the analyte while the matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. Different types of SPE sorbents (e.g., reversed-phase, normal-phase, ion-exchange) can be used depending on the properties of the analyte and the matrix.

The following table provides a comparison of these common extraction techniques.

TechniqueAdvantagesDisadvantages
Protein Precipitation Simple, fast, inexpensiveLow selectivity, potential for matrix effects
Liquid-Liquid Extraction Good selectivity, can concentrate analyteLabor-intensive, requires large volumes of organic solvents
Solid-Phase Extraction High selectivity, high recovery, can be automatedMore expensive, requires method development

Application of Advanced Detection Techniques

The use of advanced detection techniques is essential for achieving the high sensitivity and selectivity required for the analysis of this compound in demanding research applications.

Coupling of Chromatography with Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Selectivity in Research Studies

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex matrices. This powerful technique combines the separation capabilities of LC with the highly selective and sensitive detection of MS/MS.

In an LC-MS/MS system, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The precursor ions corresponding to the mass-to-charge ratio (m/z) of this compound are then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process of selected reaction monitoring (SRM) provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion m/z, and product ion m/z as the analyte of interest.

The enhanced sensitivity of LC-MS/MS allows for the detection and quantification of this compound at very low concentrations, which is often necessary in research studies. The high selectivity minimizes the impact of matrix effects, leading to more accurate and reliable results. The development and application of a validated LC-MS/MS method is therefore a critical component of the analytical strategy for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-6-chloro-5-fluoronicotinamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorination at the 5-position often employs KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) to minimize decomposition . Yield optimization can be achieved using factorial design experiments to assess variables like temperature, stoichiometry, and solvent polarity . Purity is validated via HPLC (>95%) and elemental analysis .
Synthetic RouteKey ReagentsYield (%)Purity (HPLC)
Nucleophilic SubstitutionKF, DMF65–7592–95
Cross-CouplingPd(PPh₃)₄, CuI50–6088–92

Q. How is the compound characterized, and what techniques validate its structural integrity?

  • Methodological Answer : Structural confirmation requires multi-modal analysis:

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., ¹⁹F NMR δ = -110 ppm for fluorinated pyridines) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ = 203.998 m/z) .
  • X-ray Crystallography : For unambiguous confirmation of the crystal lattice and substituent positions .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

  • Methodological Answer : Stability is assessed via accelerated degradation studies:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C) .
  • Photostability : Exposure to UV-Vis light (300–400 nm) with HPLC monitoring for byproduct formation .
  • Hygroscopicity : Dynamic vapor sorption (DVS) to evaluate moisture uptake, which may necessitate desiccated storage .

Q. How can researchers evaluate the solubility and formulation compatibility of this compound?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO, ethanol). Phase diagrams and co-solvent systems (e.g., PEG-400/water) are constructed to assess formulation stability. Solubility is quantified via UV-Vis spectroscopy at λ_max ≈ 260 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Orthogonal assays (e.g., enzymatic vs. cell-based) and strict control of variables (e.g., buffer pH, incubation time) are critical. Meta-analyses of published data should account for batch-to-batch purity variations and assay detection limits (e.g., LC-MS/MS for low-concentration samples) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Density functional theory (DFT) predicts electronic effects of substituents (e.g., chloro vs. fluoro groups). Molecular docking (AutoDock Vina) identifies binding affinities to target proteins, while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes .

Q. What experimental frameworks assess the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Follow OECD guidelines for hydrolytic degradation (pH 4–9) and UV photolysis. Byproducts are identified via LC-QTOF-MS and evaluated for ecotoxicity using Daphnia magna acute toxicity assays .

Q. How do reaction kinetics and mechanistic studies improve scalability of synthetic routes?

  • Methodological Answer : In-situ FTIR or Raman spectroscopy monitors intermediate formation (e.g., nitro to amine reduction). Rate constants (k) are derived via pseudo-first-order kinetics, and activation energy (Eₐ) is calculated using the Arrhenius equation. Flow chemistry systems enhance reproducibility for gram-scale synthesis .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported melting points (e.g., 180°C vs. 185°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and variable-temperature X-ray diffraction (VT-XRD) to track phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.